3,5-Dimethoxybiphenyl

Overview

Description

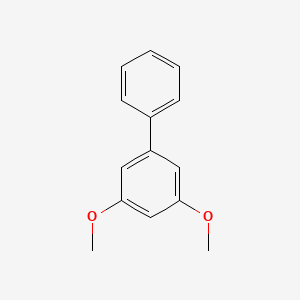

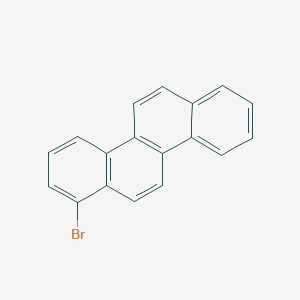

3,5-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2 . It is also known as 3,3’-Bianisole . The compound has a molecular weight of 214.26 .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxybiphenyl consists of two benzene rings linked together with methoxy groups attached to the 3rd and 5th carbon atoms on both rings . The compound has a linear formula of CH3OC6H4C6H4OCH3 .Physical And Chemical Properties Analysis

3,5-Dimethoxybiphenyl is a solid compound with a boiling point of 328 °C and a melting point of 44-45 °C . Its SMILES string representation is COc1cccc(c1)-c2cccc(OC)c2 .Scientific Research Applications

1. Structural Analysis and Crystallography

- Structural Characteristics: 3,5-Dichloro-3',4'-dimethoxybiphenyl, a derivative of 3,5-Dimethoxybiphenyl, demonstrates significant π-π stacking interactions and dihedral angles indicating its stable molecular structure. This can provide insights into the molecular design of similar compounds (Dhakal et al., 2019).

- Crystal Structure Analysis: The crystal structure of 3,3′-dimethoxybiphenyl has been determined, revealing details about hydrogen interactions in biphenyl derivatives, useful in the study of molecular interactions (Rajnikant et al., 2004).

2. Organic Synthesis

- Palladium-Catalyzed Functionalization: Utilizing 3,5-Dimethylpyrazole, related to 3,5-Dimethoxybiphenyl, in palladium-catalyzed ortho-sp2 C-H arylation, demonstrates its potential in the synthesis of unsymmetrically substituted anilines, a crucial aspect in organic synthesis (Kwak et al., 2018).

3. Material Science

- Electropolymerization Studies: The synthesis and structural analysis of 3,4-dimethoxytellurophene, a compound similar to 3,5-Dimethoxybiphenyl, reveals insights into electropolymerization processes, which are pivotal in material science for creating innovative materials (Patra et al., 2009).

- Electrochromic Materials: Research into donor-acceptor polymeric electrochromic materials, incorporating thiophene derivatives similar to 3,5-Dimethoxybiphenyl, informs the development of advanced materials for NIR electrochromic devices (Zhao et al., 2014).

4. Bioactive Compounds

- Antarctic Lichen Research: The isolation of bioactive terphenyls, including compounds structurally related to 3,5-Dimethoxybiphenyl, from Antarctic lichen, demonstrates its potential in discovering new bioactive substances (Phi et al., 2022).

Future Directions

While specific future directions for 3,5-Dimethoxybiphenyl are not available, research on similar compounds suggests potential applications in various fields. For instance, lignin, vanillin (4-hydroxy-3-methoxybenzaldehyde), and divanillin (6,6’-dihydroxy-5,5’-dimethoxybiphenyl-3,3’-dicarbaldehyde)-based resins have attracted attention due to their low cost, environmental benefits, good thermal stability, excellent mechanical properties, and suitability for high-performance natural fiber composite applications .

properties

IUPAC Name |

1,3-dimethoxy-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCDYBZNSNECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466895 | |

| Record name | 3,5-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64326-17-6 | |

| Record name | 3,5-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 3,5-Dimethoxybiphenyl?

A1: [] Suzuki and Stille cross-coupling reactions are effective methods for synthesizing 3,5-Dimethoxybiphenyl. This involves using either a 3,5-dimethoxyphenyl boronic acid or a 1-trimethyltin-3,5-dimethoxybenzene derivative, which undergoes a cross-coupling reaction with a suitable aryl halide. This approach allows for the introduction of various substituents onto the biphenyl scaffold, expanding the possibilities for further derivatization and exploration of structure-activity relationships. For example, 5-allyl-1,3-dimethoxybenzene can be synthesized via this method and then demethylated to yield the corresponding resorcinol derivative. You can find more details about this synthesis in the paper titled "Synthesis of 5‐Substituted Resorcinol Derivatives via Cross‐Coupling Reactions". []

Q2: Where has 3,5-Dimethoxybiphenyl been found in nature?

A2: [, ] 3,5-Dimethoxybiphenyl has been identified in the wood of the willow tree species Salix caprea L. [] It has also been isolated from the mangrove endophytic fungus Penicillium sp. ZH16. [] The presence of this compound in such diverse organisms suggests a potential role in their biological processes, though further research is needed to elucidate its specific functions.

Q3: Are there any analytical techniques commonly used for identifying and quantifying 3,5-Dimethoxybiphenyl?

A4: [, ] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural characterization. Additionally, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or MS, are valuable for separating, identifying, and quantifying 3,5-Dimethoxybiphenyl within complex mixtures. For instance, researchers used these techniques to isolate and identify 3,5-Dimethoxybiphenyl in both the Salix caprea L. wood and the Penicillium sp. ZH16 fungus. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)